![molecular formula C17H13NO4 B14627261 2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)
2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1,2-dihydro-4H-3,1-benzoxazin-4-one is a complex organic compound characterized by its unique structure, which includes a benzoxazinone core and a methoxy-substituted cyclohexadienone moiety
準備方法
The synthesis of 2-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1,2-dihydro-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the benzoxazinone core followed by the introduction of the methoxy-substituted cyclohexadienone moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The methoxy-substituted cyclohexadienone moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can target the carbonyl groups present in the structure, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, resulting in the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
2-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1,2-dihydro-4H-3,1-benzoxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy-substituted cyclohexadienone moiety can participate in redox reactions, influencing the activity of enzymes involved in oxidative stress responses. Additionally, the benzoxazinone core may interact with proteins, modulating their function and affecting various cellular pathways .
類似化合物との比較
Similar compounds to 2-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1,2-dihydro-4H-3,1-benzoxazin-4-one include other benzoxazinone derivatives and methoxy-substituted cyclohexadienones. These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity. Examples of similar compounds include:
- 2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one
- Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate .
特性
分子式 |
C17H13NO4 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC名 |
2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C17H13NO4/c1-21-15-10-11(6-8-14(15)19)7-9-16-18-13-5-3-2-4-12(13)17(20)22-16/h2-10,19H,1H3/b9-7+ |
InChIキー |
YNHRRKXRXMLWAP-VQHVLOKHSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C/C2=NC3=CC=CC=C3C(=O)O2)O |
正規SMILES |
COC1=C(C=CC(=C1)C=CC2=NC3=CC=CC=C3C(=O)O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14627185.png)
![Benzene, [(1-methyl-1-phenylethyl)seleno]-](/img/structure/B14627193.png)
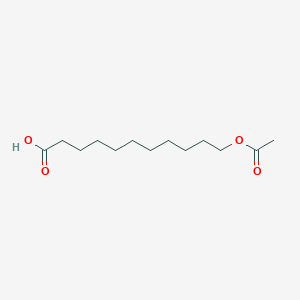
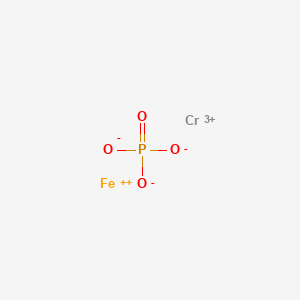
![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)
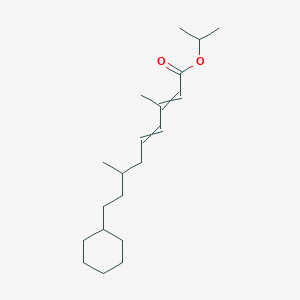
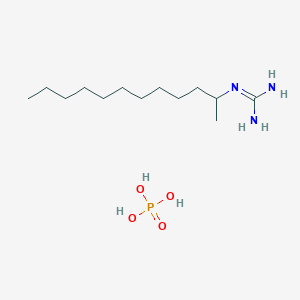
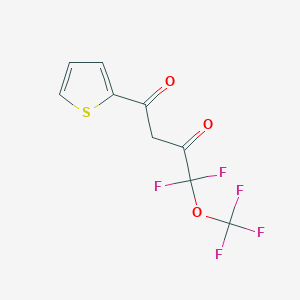
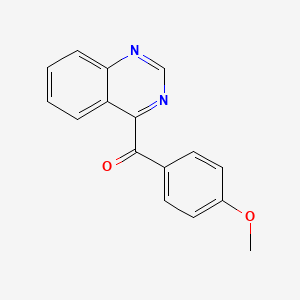
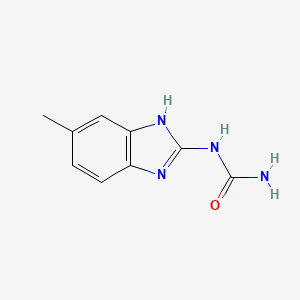
![Methanone, (1-butyl-5-methoxy-2-phenyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14627248.png)
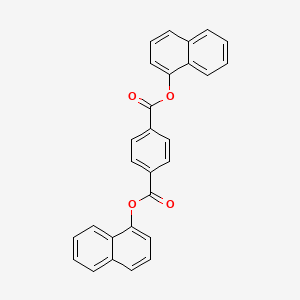
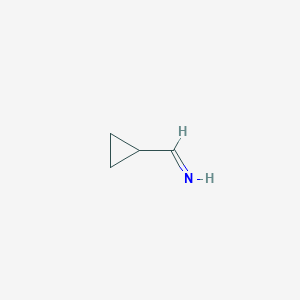
![Methyl [amino(methylsulfanyl)methyl]carbamate](/img/structure/B14627271.png)
